molecular formula C14H28N2O2 B13171845 tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate CAS No. 838847-24-8

tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate

Cat. No.: B13171845
CAS No.: 838847-24-8
M. Wt: 256.38 g/mol
InChI Key: YUIWCXFWWYDZRY-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl chain, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamate donor, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is unique due to the presence of both a cyclohexyl group and an aminopropyl chain, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific spatial and electronic characteristics, such as in the design of enzyme inhibitors or receptor modulators .

Properties

CAS No.

838847-24-8

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-7-10-15)12-8-5-4-6-9-12/h12H,4-11,15H2,1-3H3

InChI Key

YUIWCXFWWYDZRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)C1CCCCC1

Origin of Product

United States

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